Cas no 2229576-07-0 (1-(2-phenoxyphenyl)prop-2-en-1-one)

1-(2-Phenoxyphenyl)prop-2-en-1-one is a synthetic organic compound featuring a chalcone scaffold with a phenoxy substituent at the ortho position of the phenyl ring. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its α,β-unsaturated ketone moiety allows for selective reactivity in Michael additions, cycloadditions, and other transformations. The compound is particularly valued for its potential in developing bioactive molecules, including antimicrobial and anti-inflammatory agents, due to its ability to modulate biological targets. Its well-defined crystalline form ensures consistent purity, facilitating reproducible results in research applications.
1-(2-phenoxyphenyl)prop-2-en-1-one structure
2229576-07-0 structure
Product name:1-(2-phenoxyphenyl)prop-2-en-1-one
CAS No:2229576-07-0
MF:C15H12O2
Molecular Weight:224.254584312439
CID:6108605
PubChem ID:129639021

1-(2-phenoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-phenoxyphenyl)prop-2-en-1-one
    • EN300-1863584
    • 2229576-07-0
    • インチ: 1S/C15H12O2/c1-2-14(16)13-10-6-7-11-15(13)17-12-8-4-3-5-9-12/h2-11H,1H2
    • InChIKey: GSQAUVYKVOUNSQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC=CC=1C(C=C)=O

計算された属性

  • 精确分子量: 224.083729621g/mol
  • 同位素质量: 224.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 266
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 26.3Ų

1-(2-phenoxyphenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1863584-0.05g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
0.05g
$827.0 2023-09-18
Enamine
EN300-1863584-0.1g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
0.1g
$867.0 2023-09-18
Enamine
EN300-1863584-2.5g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
2.5g
$1931.0 2023-09-18
Enamine
EN300-1863584-1.0g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
1g
$1129.0 2023-06-01
Enamine
EN300-1863584-0.5g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
0.5g
$946.0 2023-09-18
Enamine
EN300-1863584-10g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
10g
$4236.0 2023-09-18
Enamine
EN300-1863584-0.25g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
0.25g
$906.0 2023-09-18
Enamine
EN300-1863584-10.0g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
10g
$4852.0 2023-06-01
Enamine
EN300-1863584-1g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
1g
$986.0 2023-09-18
Enamine
EN300-1863584-5.0g
1-(2-phenoxyphenyl)prop-2-en-1-one
2229576-07-0
5g
$3273.0 2023-06-01

1-(2-phenoxyphenyl)prop-2-en-1-one 関連文献

1-(2-phenoxyphenyl)prop-2-en-1-oneに関する追加情報

1-(2-phenoxyphenyl)prop-2-en-1-one: A Comprehensive Overview

The compound with CAS No. 2229576-07-0, commonly referred to as 1-(2-phenoxyphenyl)prop-2-en-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a phenoxyphenyl group with a propenone moiety, resulting in a molecule with intriguing chemical properties and potential applications.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 1-(2-phenoxyphenyl)prop-2-en-1-one. One such approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient in constructing the phenoxyphenyl group. This method not only enhances the purity of the compound but also reduces the overall cost of production, making it more accessible for large-scale applications.

The structural uniqueness of 1-(2-phenoxyphenyl)prop-2-en-1-one lies in its ability to exhibit both aromaticity and conjugation. The phenoxy group introduces electron-donating effects, while the propenone moiety contributes to the molecule's reactivity. This combination makes it an ideal candidate for studying electronic interactions in aromatic systems. Recent studies have demonstrated that this compound can act as a versatile building block in the synthesis of complex aromatic compounds, further expanding its utility in organic synthesis.

In terms of pharmacological applications, 1-(2-phenoxyphenyl)prop-2-en-1-one has shown promising results in preliminary bioassays. Researchers have reported that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. While further studies are required to fully understand its therapeutic potential, these findings underscore its potential as a lead compound in drug discovery.

Another area where 1-(2-phenoxyphenyl)prop-2-en-1-one has found application is in materials science. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic systems. Recent research highlights its role in enhancing the catalytic efficiency of palladium catalysts in cross-coupling reactions, making it a valuable tool in industrial chemical processes.

The environmental impact of 1-(2-phenoxyphenyl)prop-2-en-1-one is another critical area of study. As concerns about sustainability grow, researchers are increasingly focused on understanding the biodegradation pathways of such compounds. Preliminary studies suggest that this compound undergoes rapid degradation under aerobic conditions, reducing its potential environmental footprint. However, further research is needed to confirm these findings and assess its long-term ecological effects.

In conclusion, 1-(2-phenoxyphenyl)prop-2-en-1-one (CAS No. 2229576-07-0) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a key player in future research and development efforts.

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